molecular formula C11H10N2O B14388039 2-Propenamide, N-(cyanomethyl)-3-phenyl- CAS No. 87783-69-5

2-Propenamide, N-(cyanomethyl)-3-phenyl-

Cat. No.: B14388039
CAS No.: 87783-69-5
M. Wt: 186.21 g/mol
InChI Key: FXSZGZHNKPZKKM-UHFFFAOYSA-N
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Description

2-Propenamide, N-(cyanomethyl)-3-phenyl- is an organic compound with the molecular formula C5H6N2O It is a derivative of propenamide, featuring a cyanomethyl group and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(cyanomethyl)-3-phenyl- typically involves the reaction of propenamide with cyanomethylating agents under controlled conditions. One common method is the reaction of propenamide with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C to ensure optimal yield.

Industrial Production Methods

Industrial production of 2-Propenamide, N-(cyanomethyl)-3-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(cyanomethyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: The major products include carboxylic acids and their derivatives.

    Reduction: The major products are amines and related compounds.

    Substitution: The products depend on the nucleophile used but can include various substituted amides.

Scientific Research Applications

2-Propenamide, N-(cyanomethyl)-3-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(cyanomethyl)-3-phenyl- involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical pathways. The phenyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide, N,N-dimethyl-: A derivative with two methyl groups attached to the nitrogen atom.

    2-Propenamide: The parent compound without the cyanomethyl and phenyl groups.

Uniqueness

2-Propenamide, N-(cyanomethyl)-3-phenyl- is unique due to the presence of both the cyanomethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.

Properties

CAS No.

87783-69-5

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-(cyanomethyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C11H10N2O/c12-8-9-13-11(14)7-6-10-4-2-1-3-5-10/h1-7H,9H2,(H,13,14)

InChI Key

FXSZGZHNKPZKKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC#N

Origin of Product

United States

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